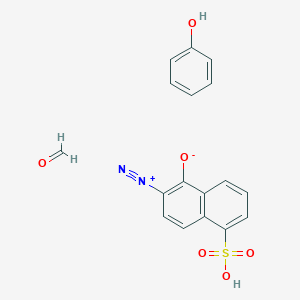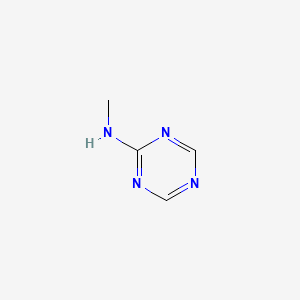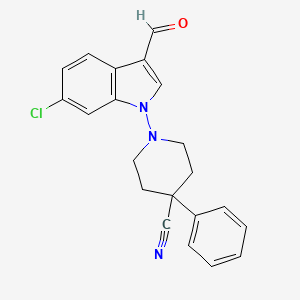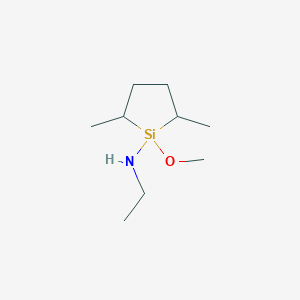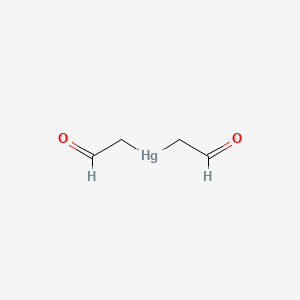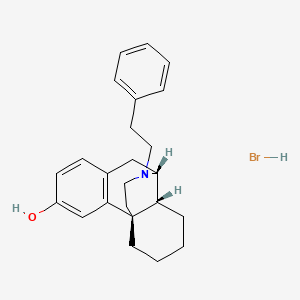
(+-)-17-Phenethylmorphinan hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-17-Phenethylmorphinan hydrobromide, also known as dextromethorphan hydrobromide, is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is a white crystalline powder that is soluble in water and alcohol. This compound is widely used in over-the-counter cough and cold medications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-17-Phenethylmorphinan hydrobromide typically involves the bromination of dextromethorphan. The process begins with the reaction of dextromethorphan with hydrobromic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of (±)-17-Phenethylmorphinan hydrobromide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(±)-17-Phenethylmorphinan hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dextrophan, a metabolite with similar pharmacological properties.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Dextrophan
Reduction: Alcohol derivatives of dextromethorphan
Substitution: Various substituted morphinan derivatives
Wissenschaftliche Forschungsanwendungen
(±)-17-Phenethylmorphinan hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential use in treating neurological disorders such as depression and pseudobulbar affect.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The primary mechanism of action of (±)-17-Phenethylmorphinan hydrobromide involves its role as a low-affinity uncompetitive NMDA receptor antagonist and sigma-1 receptor agonist. It also acts as an antagonist of α3/β4 nicotinic receptors. These interactions lead to its cough suppressant effects and potential therapeutic benefits in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dextrorphan: A metabolite of dextromethorphan with similar pharmacological properties.
Levorphanol: An opioid analgesic with a similar chemical structure but different pharmacological effects.
Codeine: An opioid used for pain relief and cough suppression, structurally related to dextromethorphan
Uniqueness
(±)-17-Phenethylmorphinan hydrobromide is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression compared to other opioids. Its diverse receptor interactions also make it a valuable compound for research in neurological and psychiatric disorders .
Eigenschaften
CAS-Nummer |
63903-47-9 |
|---|---|
Molekularformel |
C24H30BrNO |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C24H29NO.BrH/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18;/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2;1H/t21-,23+,24+;/m0./s1 |
InChI-Schlüssel |
VKBPZWOOYLNYSW-YGICXTQQSA-N |
Isomerische SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
Kanonische SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
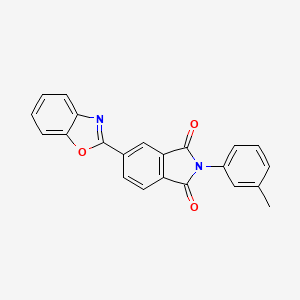

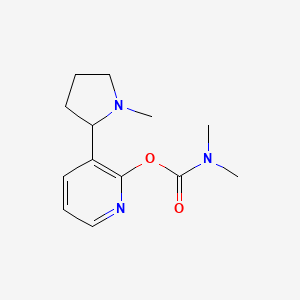
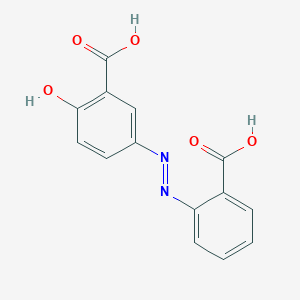
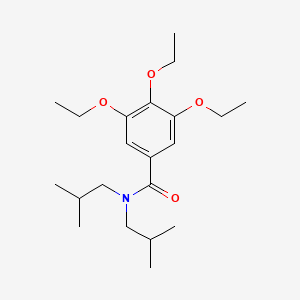

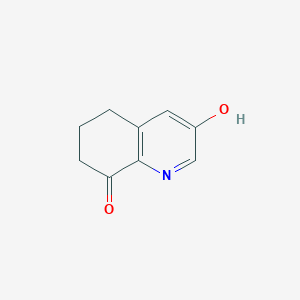
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
